(1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) is a highly defined chiral building block characterized by a 1,3-cis configuration of its amino and hydroxyl groups on a cyclohexane scaffold [1]. In medicinal chemistry and advanced organic synthesis, this specific enantiomer is highly sought after for its ability to impart distinct angular geometry and favorable physicochemical properties—such as improved aqueous solubility and target binding affinity—when incorporated into active pharmaceutical ingredients (APIs). Procuring this enantiopure compound allows research and manufacturing teams to bypass complex, low-yield late-stage chiral resolutions, making it a critical precursor for the development of kinase inhibitors, TRPV1 antagonists, and complex bicyclic heterocycles.
Substituting (1S,3R)-3-aminocyclohexanol with its racemic mixture, trans-isomers, or the (1R,3S) enantiomer introduces severe process and performance liabilities. The cis-1,3 relationship specifically favors a highly stable diequatorial conformation, which dictates the precise spatial orientation required for receptor pocket binding, such as in TRPV1 antagonists[1]. Trans-isomers, which adopt axial-equatorial conformations, fail to achieve this necessary 3D vector, leading to drastic reductions in binding affinity. Furthermore, using a racemic mixture in API synthesis necessitates costly and yield-depleting enzymatic kinetic resolutions or diastereomeric salt formations downstream, significantly increasing the cost of goods and reducing batch reproducibility.
During the optimization of isoxazole-3-carboxamide derivatives for TRPV1 antagonism, the incorporation of the bespoke (1S,3R)-3-aminocyclohexanol motif was directly responsible for achieving the requisite balance of potency and aqueous solubility [1]. Compared to unsubstituted or alternative isomeric motifs, the (1S,3R) configuration yielded highly efficacious compounds (e.g., Compounds 32 and 40) that demonstrated significant antihyperalgesic effects in in vivo rat complete Freund's adjuvant (CFA) assays.
| Evidence Dimension | Potency and aqueous solubility balance in API leads |
| Target Compound Data | (1S,3R)-3-aminocyclohexanol motif provided optimal solubility and in vivo antihyperalgesic efficacy |
| Comparator Or Baseline | Alternative isomeric motifs and unsubstituted isoxazole-3-carboxamides |
| Quantified Difference | Successful progression to in vivo efficacy models due to resolved solubility bottlenecks |
| Conditions | Rat CFA assay / Lead optimization profiling |
Selecting this exact enantiomer directly solves the dual challenge of maintaining high target affinity while overcoming the poor aqueous solubility typical of rigid heterocyclic API leads.
Direct procurement of the enantiopure (1S,3R)-3-aminocyclohexanol bypasses the need for complex enzymatic kinetic resolution (e.g., using lipases) or diastereomeric salt formation (e.g., with (R)-mandelic acid) [1]. When starting from a racemic cis/trans mixture, these resolution steps typically cap the maximum theoretical yield of a single enantiomer at 50% and require multiple costly purification cycles to achieve >95% enantiomeric excess.
| Evidence Dimension | Maximum theoretical yield and process steps |
| Target Compound Data | 100% utilization of the chiral building block with zero resolution steps |
| Comparator Or Baseline | Racemic 3-aminocyclohexanol (max 50% theoretical yield per resolution cycle) |
| Quantified Difference | Eliminates ≥50% material loss and removes bottleneck purification steps |
| Conditions | Scale-up API manufacturing and synthetic route design |
Using the pre-resolved enantiomer halves the required mass of starting material and eliminates expensive, time-consuming purification steps in scale-up manufacturing.
The synthesis of fused or bridged heterocyclic systems, such as tetrahydro-1,3-oxazine derivatives, relies heavily on the spatial orientation of the precursor's functional groups [1]. The 1,3-cis orientation of (1S,3R)-3-aminocyclohexanol allows for facile diequatorial positioning, enabling direct and efficient cyclization. In contrast, trans-isomers suffer from severe steric strain during similar cyclization attempts, leading to reaction failure or complex side-product formation.
| Evidence Dimension | Suitability for 1,3-oxazine cyclization |
| Target Compound Data | Facile ring closure due to diequatorial cis-geometry |
| Comparator Or Baseline | trans-3-aminocyclohexanol (axial-equatorial geometry) |
| Quantified Difference | Enables direct formation of bridged heterocycles that are sterically prohibited for trans-isomers |
| Conditions | Synthesis of cyclic tetrahydro-1,3-oxazine derivatives |
For synthetic routes requiring the formation of fused or bridged oxazine systems, the cis-geometry of the (1S,3R) isomer is an absolute structural requirement, not merely an optional optimization.
Directly following its proven ability to balance potency and aqueous solubility, this compound is the optimal choice for synthesizing isoxazole-carboxamide-based pain therapeutics and other CNS-active agents where physicochemical properties are a bottleneck[1].
Ideal for procurement when a specific angular turn—dictated by the diequatorial 1,3-cis substitution—is required to fit into tight kinase or GPCR binding pockets, avoiding the binding affinity drop-offs seen with trans-isomer substitution [1].
The mandatory starting material for the synthesis of tetrahydro-1,3-oxazines and other bicyclic frameworks, where the cis-geometry is strictly required for successful ring closure and the prevention of steric strain-induced side reactions[2].